molecular formula C14H19N3O4 B7957164 (2S)-2-[[(2S)-2-[(2-azaniumylacetyl)amino]propanoyl]amino]-3-phenylpropanoate

(2S)-2-[[(2S)-2-[(2-azaniumylacetyl)amino]propanoyl]amino]-3-phenylpropanoate

Cat. No.: B7957164
M. Wt: 293.32 g/mol
InChI Key: MZZSCEANQDPJER-ONGXEEELSA-N
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Description

(2S)-2-[[(2S)-2-[(2-azaniumylacetyl)amino]propanoyl]amino]-3-phenylpropanoate is a chemical compound listed in the PubChem database It is known for its unique properties and applications in various fields of science and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[[(2S)-2-[(2-azaniumylacetyl)amino]propanoyl]amino]-3-phenylpropanoate involves several steps, including the use of specific reagents and conditions. The exact synthetic route can vary, but typically involves the following steps:

    Initial Reaction: The starting materials are reacted under controlled conditions to form an intermediate compound.

    Intermediate Processing: The intermediate is then subjected to further reactions, often involving catalysts or specific reagents to achieve the desired transformation.

    Final Product Formation: The final step involves purifying the product to obtain this compound in its pure form.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and optimized conditions to ensure high yield and purity. The process may involve continuous flow reactors, automated control systems, and stringent quality control measures to maintain consistency.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[[(2S)-2-[(2-azaniumylacetyl)amino]propanoyl]amino]-3-phenylpropanoate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions involve replacing one functional group with another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

(2S)-2-[[(2S)-2-[(2-azaniumylacetyl)amino]propanoyl]amino]-3-phenylpropanoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating certain diseases or conditions.

    Industry: Utilized in the production of specialized materials or as a component in industrial processes.

Mechanism of Action

The mechanism of action of (2S)-2-[[(2S)-2-[(2-azaniumylacetyl)amino]propanoyl]amino]-3-phenylpropanoate involves its interaction with specific molecular targets and pathways. It may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the context of its use.

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[(2-azaniumylacetyl)amino]propanoyl]amino]-3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O4/c1-9(16-12(18)8-15)13(19)17-11(14(20)21)7-10-5-3-2-4-6-10/h2-6,9,11H,7-8,15H2,1H3,(H,16,18)(H,17,19)(H,20,21)/t9-,11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZZSCEANQDPJER-ONGXEEELSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)[O-])NC(=O)C[NH3+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)[O-])NC(=O)C[NH3+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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